molecular formula C13H17O6- B13766676 2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate

2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate

Cat. No.: B13766676
M. Wt: 269.27 g/mol
InChI Key: NPFLAVZPYFUFOU-UHFFFAOYSA-M
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Description

2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a carboxylate group and a prop-2-enoyloxyethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane-1-carboxylic acid with 2-(prop-2-enoyloxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylate derivatives: Compounds with similar cyclohexane ring structures and carboxylate groups.

    Prop-2-enoyloxyethoxycarbonyl derivatives: Compounds with similar ester groups.

Uniqueness

2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate is unique due to the combination of its cyclohexane ring and ester groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17O6-

Molecular Weight

269.27 g/mol

IUPAC Name

2-(1-prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C13H18O6/c1-3-11(14)18-8(2)19-13(17)10-7-5-4-6-9(10)12(15)16/h3,8-10H,1,4-7H2,2H3,(H,15,16)/p-1

InChI Key

NPFLAVZPYFUFOU-UHFFFAOYSA-M

Canonical SMILES

CC(OC(=O)C=C)OC(=O)C1CCCCC1C(=O)[O-]

Origin of Product

United States

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